Product packaging for Deschloroethyl Bendamustine Hydrochloride(Cat. No.:)

Deschloroethyl Bendamustine Hydrochloride

Cat. No.: B13431877
M. Wt: 332.2 g/mol
InChI Key: OPSTYBKPQZPYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying Deschloroethyl Bendamustine (B91647) Hydrochloride in bulk drug substances and finished pharmaceutical products. researchgate.net Both HPLC with Ultraviolet (UV) detection and HPLC coupled with Mass Spectrometry (MS) have been effectively employed.

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. amazonaws.com Stability-indicating methods, capable of separating the active pharmaceutical ingredient (API) from its degradation products, have been successfully developed. nih.gov For instance, one method utilized a Gemini C18 column with a mobile phase consisting of 10 mM sodium dihydrogen phosphate (B84403) (pH adjusted to 2.6) and acetonitrile (B52724) in a 70:30 (v/v) ratio. oup.com The separation was achieved at a flow rate of 1.0 mL/min with UV detection at 233 nm. oup.com This wavelength is often selected as it provides good absorbance for Bendamustine and its related substances. nih.govmedwinpublishers.com

Other methods have employed different mobile phase compositions, such as a mixture of trifluoroacetic acid and acetonitrile, to achieve optimal separation. medwinpublishers.comiosrjournals.org The selection of the chromatographic method depends on factors like the nature of the sample, its molecular weight, and pKa value. medwinpublishers.com For Deschloroethyl Bendamustine Hydrochloride, which is a polar compound, reversed-phase HPLC has proven to be a simple and suitable choice. medwinpublishers.com

The integration of mass spectrometry with liquid chromatography (LC-MS) provides enhanced specificity and sensitivity, allowing for the accurate quantification of impurities even at very low levels. nih.govnih.gov

ParameterHPLC-UV Method 1HPLC-UV Method 2HPLC-UV Method 3
ColumnGemini C18 (150 x 4.6 mm, 3 µm) oup.comInertsil ODS-2 (150 x 4.6 mm, 5 µm) medwinpublishers.comC-18 Purospher®STAR (250 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase70% Sodium Dihydrogen Phosphate (10 mM, pH 2.6) / 30% Acetonitrile oup.com68% Trifluoroacetic acid buffer / 32% Acetonitrile medwinpublishers.com55% Methanol / 45% Water / 0.075% Glacial Acetic Acid (with 5 mM sodium salt of octane (B31449) sulfonic acid, pH 6) nih.gov
Flow Rate1.0 mL/min oup.com1.5 mL/min medwinpublishers.com1.5 mL/min nih.gov
DetectionUV at 233 nm oup.comUV at 230 nm medwinpublishers.comUV at 233 nm nih.gov
Column Temperature25°C oup.comNot SpecifiedNot Specified

Mass Spectrometric Approaches for Detection, Identification, and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of impurities. nih.gov When coupled with chromatographic separation, techniques like LC-MS/MS and high-resolution mass spectrometry (e.g., Q-TOF/MS) provide definitive identification and confirmation of compounds like this compound. researchgate.netnih.gov

In studies characterizing Bendamustine degradation products, impurities were first isolated using preparative liquid chromatography. nih.gov The isolated fractions were then subjected to analysis by Q-TOF/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Based on the mass spectral data, the impurity 4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride (Deschloroethyl Bendamustine) was positively identified. nih.gov

Electrospray ionization (ESI) is a commonly used ionization technique for analyzing Bendamustine and its related substances. researchgate.net In positive ion mode ESI-MS, the molecular ion [M+H]+ of Bendamustine is observed at m/z 358. researchgate.net The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide characteristic fragment ions that help in confirming the structure of the parent molecule and its related impurities. researchgate.net For instance, characteristic fragment ions for Bendamustine are gained mainly by the elimination of H₂O, CO from the carboxy group, and HCl or other fragments from the nitrogen mustard moiety. researchgate.net This detailed fragmentation analysis is crucial for distinguishing between closely related structures.

TechniqueApplicationKey FindingsReference
Q-TOF/MSStructural CharacterizationUsed alongside NMR to definitively identify degradant impurities isolated by preparative LC. nih.gov nih.gov
LC-MS/MSIdentification and QuantificationEstablished as a useful method for determining related substances in Bendamustine Hydrochloride. researchgate.net researchgate.net
ESI-MSnFragmentation Pathway AnalysisAnalyzed the fragments of Bendamustine Hydrochloride to deduce the MS/MSn fragmentation pathway, showing the molecule is easier to crack in positive ion mode. researchgate.net researchgate.net

Development of Reference Standards for Impurity Profiling and Analytical Assay Validation

The availability of high-purity reference standards is a prerequisite for the accurate validation of analytical methods and for the quantitative determination of impurities. For this compound, reference standards are essential for impurity profiling in Bendamustine drug substance and drug products.

Several specialized chemical suppliers synthesize and provide reference standards for Bendamustine impurities, including compounds structurally similar or identical to Deschloroethyl Bendamustine. For example, "Bendamustine Deschloroethyl Acid Ethyl Ester" is available as a reference material. glppharmastandards.com These standards are used for analytical method development, method validation (AMV), and quality control (QC) applications during drug manufacturing. synzeal.com

A comprehensive Certificate of Analysis (COA) typically accompanies these reference standards. The COA includes detailed characterization data to confirm the identity and purity of the compound. This data package often includes results from:

1H NMR and 13C NMR: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

HPLC: To determine the purity of the standard.

Infrared Spectroscopy (IR): To provide information about functional groups. glppharmastandards.com

This rigorous characterization ensures that the reference standard is suitable for its intended use in validating analytical assays and accurately quantifying the level of this compound in test samples.

Compound NameCAS NumberMolecular FormulaMolecular WeightTypical Accompanying Data
Bendamustine Deschloroethyl Acid Ethyl Ester2517968-40-8 glppharmastandards.comC16H22ClN3O2 glppharmastandards.com323.82 glppharmastandards.comCertificate of Analysis, 1H NMR, Mass Spec, HPLC, IR glppharmastandards.com

Stability Studies of Bendamustine Formulations in Relation to this compound Formation

Bendamustine Hydrochloride is known to be susceptible to degradation, particularly through hydrolysis. conicet.gov.ar Stability studies, including forced degradation studies under various stress conditions (e.g., light, heat, humidity, acid, base), are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. nih.govijpsr.com

This compound is a known degradant impurity that can form under these stress conditions. nih.gov In one study, stress testing of the Bendamustine drug product revealed the formation of two key impurities. oup.com One of these, designated Impurity-A (Deschloroethyl Bendamustine), was observed to increase from 0.00% to 0.18% during photostability testing. oup.com Another impurity, Impurity-B, was seen to increase significantly under thermal stress conditions. oup.com This demonstrates that specific environmental factors can trigger the formation of distinct degradation products.

The stability of Bendamustine is also highly dependent on temperature. researchgate.net Lyophilized formulations have been developed to improve the stability of Bendamustine Hydrochloride for injection. scispace.com Studies on reconstituted and diluted solutions show that stability is limited, with degradation occurring over hours at room temperature and being somewhat extended under refrigerated conditions (2-8°C). researchgate.net The objective of these studies is to establish appropriate storage conditions and shelf-life for the drug product to ensure that the levels of impurities like this compound remain within acceptable limits.

Stress ConditionObservationImpurity Formed/IncreasedReference
PhotostabilityImpurity-A increased from 0.00% to 0.18%.This compound (Impurity-A) oup.com
Thermal StressImpurity-B increased from 0.06% to 0.32%.Impurity-B (a different degradant) oup.com
Humidity StressNo significant degradation was observed.N/A oup.com
Acid/Base/Oxidative StressForced degradation studies were conducted to ensure the analytical method was specific and could resolve degradation products from the main peak.Various degradation products nih.govijpsr.com

An extensive review of the scientific literature reveals a significant lack of specific research data for the chemical compound “this compound” corresponding to the detailed outline provided. This compound is identified as a degradation product or impurity of the well-researched chemotherapeutic agent, Bendamustine Hydrochloride.

The available body of scientific work focuses almost exclusively on the parent compound, Bendamustine. While studies have examined the cytotoxic potential of Bendamustine's primary active metabolites, γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4), there is no specific, publicly available research detailing the in vitro cytotoxicity, DNA interactions, influence on cell cycle progression, apoptosis pathways, or resistance mechanisms of the this compound degradation product.

Regulatory documents acknowledge that the cytotoxic activity of Bendamustine impurities and degradation products has been assessed, but the specific results of these studies are not detailed in the accessible literature. Research into the mechanisms of action, including cellular interactions, target engagement, and the induction of apoptosis, is thoroughly documented for Bendamustine but not for its deschloroethyl derivative.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline for this compound due to the absence of specific research findings on this particular compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19Cl2N3O2 B13431877 Deschloroethyl Bendamustine Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C14H18ClN3O2.ClH/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20;/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20);1H

InChI Key

OPSTYBKPQZPYBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O.Cl

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Strategies for the Laboratory Synthesis of Deschloroethyl Bendamustine (B91647) Hydrochloride

The laboratory preparation of Deschloroethyl Bendamustine Hydrochloride is a complex undertaking that requires careful planning and execution of multiple chemical reactions. The synthesis is designed to build the molecule's core structure while managing the reactivity of its various functional groups.

A plausible synthetic route involves several sequential steps. This often starts with the protection of reactive functional groups, followed by the alkylation of the amino group. For instance, the synthesis of a related bendamustine deschloro dimer impurity involved nine sequential steps, highlighting the complexity of these pathways. nih.govsemanticscholar.orgresearchgate.net The synthesis of Bendamustine itself can start from raw materials like 2,4-dinitrochlorobenzene and proceed through substitution, reduction, acylation, cyclization, and hydrolysis reactions. guidechem.com A similar multi-step approach is necessary for its deschloroethyl analog, culminating in the formation of the final hydrochloride salt.

Table 1: Illustrative Multi-Step Synthesis Pathway

Step Reaction Reagents and Conditions Purpose
1 Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, THF Protects the primary amine to allow for selective mono-alkylation.
2 Mono-alkylation 2-Chloroethanol, Base (e.g., K₂CO₃), DMF Introduces the hydroxyethyl (B10761427) group onto the protected amine.
3 Chlorination Thionyl chloride (SOCl₂), Chloroform, 0-5°C Converts the hydroxyethyl group into the required chloroethyl group.
4 Deprotection Trifluoroacetic acid (TFA) or HCl in Dioxane Removes the Boc protecting group to reveal the secondary amine.
5 Hydrolysis Concentrated HCl, Heat (e.g., 90-95°C) Converts the butanoate ester to the final butanoic acid.
6 Salt Formation HCl Forms the stable hydrochloride salt of the final compound.

Protecting groups are essential in the synthesis of complex molecules like Bendamustine analogs to prevent unwanted side reactions. jocpr.comorganic-chemistry.orgwikipedia.org They temporarily mask reactive functional groups, allowing chemical modifications to occur at other specific sites. jocpr.comorganic-chemistry.org

In the synthesis of related Bendamustine impurities, benzyl (B1604629) (Bn) groups have been effectively used to protect reactive amine and carboxylic acid groups. semanticscholar.orgresearchgate.net These protecting groups can be cleanly removed in a single step via mild hydrogenolysis (Pd/C, H₂). semanticscholar.orgresearchgate.net Other common protecting groups used in peptide and oligonucleotide synthesis, which share principles with this type of complex synthesis, include Fmoc (for amino groups) and t-Boc (for carboxyl groups). jocpr.com The choice of a protecting group is critical; it must be stable under various reaction conditions and easily removable without affecting the rest of the molecule. organic-chemistry.org This strategy, often referred to as an orthogonal protecting group strategy, allows for the selective deprotection and reaction of different functional groups within the same molecule. organic-chemistry.org

After synthesis, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and other impurities. googleapis.com For Bendamustine Hydrochloride and its analogs, a common purification technique is recrystallization. patsnap.comgoogle.com This process often involves dissolving the crude product in a suitable solvent, such as an aqueous solution of hydrochloric acid, sometimes with heating, followed by cooling to induce the formation of high-purity crystals. patsnap.comgoogle.comwipo.int The process can be enhanced by adding activated carbon to decolorize the solution and adsorb certain impurities. patsnap.comwipo.int

Filtration is used to isolate the purified solid, which is then washed with cold solvents like water and acetone (B3395972) to remove residual impurities. google.com For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is employed as a powerful purification tool. nih.gov In one documented synthesis of a related compound, the target molecule was obtained with a purity of 95.63% using HPLC. nih.govsemanticscholar.orgresearchgate.net The final product's purity is crucial, with regulatory guidelines often requiring that individual impurities be limited to less than 0.1%. googleapis.com

Structural Characterization Techniques in Compound Validation

Once synthesized and purified, the compound's identity and purity must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic techniques provide detailed information about a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the precise atomic connectivity of a molecule. nih.gov Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are used to assign signals to specific protons and carbons in the structure, confirming the presence of the benzimidazole (B57391) core, the butanoic acid side chain, and the N-(2-chloroethyl) group. nih.govnih.gov For example, ¹H NMR would show characteristic signals for the aromatic protons, the methyl group on the benzimidazole ring, and the methylene (B1212753) groups of the butanoic acid and chloroethyl chains. nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are commonly used. For Deschloroethyl Bendamustine, a key analysis would be to find the molecular ion peak corresponding to its calculated mass (C₁₄H₁₈ClN₃O₂ has a molecular weight of 295.76 g/mol ). opulentpharma.com High-resolution mass spectrometry (e.g., Q-TOF/MS) can confirm the elemental composition with high accuracy. researchgate.net

Table 2: Expected Spectroscopic Data for Deschloroethyl Bendamustine

Technique Analysis Expected Result
Mass Spec (ESI+) Molecular Ion Peak [M+H]⁺ m/z ≈ 296.1
¹H NMR Chemical Shifts (δ, ppm) Signals corresponding to aromatic, aliphatic (CH₂), and methyl (CH₃) protons.
¹³C NMR Chemical Shifts (δ, ppm) Signals for carbonyl carbon (C=O), aromatic carbons, and aliphatic carbons.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. googleapis.comresearchgate.net A validated reverse-phase HPLC (RP-HPLC) method can separate the target compound from process-related impurities and degradation products. nih.govresearchgate.net The purity is determined by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram. google.com Research and manufacturing batches are typically required to meet high purity standards, often exceeding 99.5%. googleapis.comgoogle.comgoogle.com The method's validation includes assessing parameters like specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable and accurate. nih.govnih.gov

Table 3: List of Compounds

Compound Name
This compound
Bendamustine
4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
2,4-dinitrochlorobenzene
Di-tert-butyl dicarbonate
2-Chloroethanol
Thionyl chloride
Trifluoroacetic acid
Acetone
Hydrochloric acid

Structure Activity Relationship Sar Studies of Bendamustine Analogs and Metabolites

Impact of the Deschloroethyl Moiety on Biological Activity or Inactivity

The biological activity of bendamustine (B91647) is critically dependent on its bifunctional mechlorethamine (B1211372), or nitrogen mustard, group, which contains two chloroethyl side chains. theoncologynurse.comdrugbank.com This moiety is responsible for the compound's alkylating activity, which involves the formation of covalent bonds with DNA, leading to interstrand and intrastrand crosslinks. theoncologynurse.commedscape.com These crosslinks disrupt DNA replication and transcription, ultimately triggering cell death. drugbank.com

Deschloroethyl bendamustine hydrochloride is a derivative of bendamustine in which one of the chloroethyl groups has been removed. While specific studies detailing the biological activity of deschloroethyl bendamustine are not extensively available in the public domain, the well-established mechanism of action for nitrogen mustards allows for a strong inference regarding its activity. The presence of two reactive chloroethyl groups is essential for the formation of DNA interstrand crosslinks, a key mechanism for the potent cytotoxicity of bifunctional alkylating agents like bendamustine. nih.gov The loss of one of these "arms" in deschloroethyl bendamustine would render it a monofunctional alkylating agent.

Monofunctional alkylating agents can still modify DNA by attaching to a single site, but they are incapable of forming the highly cytotoxic interstrand crosslinks. nih.gov While monofunctional alkylation can still lead to DNA damage and cell death, the efficacy is generally considered to be significantly lower than that of their bifunctional counterparts. This is supported by the observation that hydrolysis of the chloroethyl groups in bendamustine, which occurs in the formation of metabolites HP1 (monohydroxy-bendamustine) and HP2 (dihydroxy-bendamustine), results in compounds with little to no cytotoxic activity. drugbank.comnih.gov Therefore, it is highly probable that this compound exhibits significantly reduced or a near-complete lack of the potent cytotoxic activity characteristic of the parent bendamustine molecule.

Comparative Analysis of this compound with Parent Compound and Other Key Metabolites (e.g., M3, M4, HP1, HP2)

A comparative analysis of this compound with bendamustine and its primary metabolites further illuminates the structural requirements for cytotoxic activity. Bendamustine is metabolized in the body to form several key compounds, each with varying degrees of activity. drugbank.comnih.gov

The primary metabolites with significantly reduced or no activity are HP1 and HP2, which are formed through the hydrolysis of one or both chloroethyl groups, respectively. drugbank.comnih.gov This loss of the reactive chloroethyl moieties directly correlates with a loss of alkylating capacity and, consequently, a lack of significant cytotoxicity.

Based on these comparisons, this compound, which has lost one of its chloroethyl arms, would be expected to have a cytotoxic profile more akin to the inactive hydrolytic metabolites (HP1) than to the active parent compound or its active metabolites (M3 and M4).

CompoundKey Structural FeatureExpected Biological Activity
BendamustineBifunctional bis(2-chloroethyl)amino groupHigh
This compoundMonofunctional (2-chloroethyl)amino groupVery Low / Inactive
M3 (γ-hydroxybendamustine)Bifunctional bis(2-chloroethyl)amino group retainedActive
M4 (N-desmethylbendamustine)Bifunctional bis(2-chloroethyl)amino group retainedActive
HP1 (monohydroxy-bendamustine)Loss of one chloroethyl group to hydrolysisVery Low / Inactive
HP2 (dihydroxy-bendamustine)Loss of both chloroethyl groups to hydrolysisInactive

Rational Design Considerations for Modified Alkylating Agents based on Structural Insights

The structural insights gained from bendamustine and its analogs provide a foundation for the rational design of new and improved alkylating agents. The goal of such design efforts is typically to enhance therapeutic efficacy, improve selectivity for cancer cells, and reduce off-target toxicities. nih.gov

One key consideration is the modification of the alkylating moiety itself. While the bis(2-chloroethyl)amino group is effective, its high reactivity can lead to indiscriminate alkylation and associated side effects. Future designs could explore altering the reactivity of this group to achieve greater tumor cell specificity. This might involve incorporating features that are activated by the tumor microenvironment, such as hypoxia or specific enzymes that are overexpressed in cancer cells.

Another avenue for rational design lies in modifying the carrier molecule to which the alkylating group is attached. Bendamustine's unique structure, which includes a benzimidazole (B57391) ring, was an early example of rational design intended to combine the properties of an alkylating agent with those of a purine (B94841) analog. nih.govaacrjournals.org Although the antimetabolite activity of the benzimidazole ring has not been definitively proven, this hybrid design is thought to contribute to bendamustine's unique activity profile. theoncologynurse.comaacrjournals.org Future designs could involve conjugating the nitrogen mustard group to other molecules that can target specific receptors or pathways that are upregulated in cancer cells. This could lead to a more targeted delivery of the cytotoxic payload, thereby increasing the therapeutic index.

Furthermore, modifications to the butyric acid side chain of bendamustine could also be explored. This side chain influences the drug's solubility and pharmacokinetic properties. nih.gov By altering this part of the molecule, it may be possible to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved bioavailability and a more favorable dosing regimen.

In essence, the structure of bendamustine serves as a valuable template. By understanding the role of each of its components—the alkylating warhead, the carrier ring system, and the solubilizing side chain—medicinal chemists can rationally design next-generation alkylating agents with enhanced anticancer properties.

Applications in Pharmaceutical Research and Development

Utilization as a Reference Standard for Quality Control of Bendamustine (B91647) and its Formulations

In the stringent regulatory environment of pharmaceutical manufacturing, ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their finished formulations is paramount. Reference standards are highly characterized materials used as a benchmark for this purpose. Deschloroethyl Bendamustine Hydrochloride serves as a critical reference standard in the quality control of Bendamustine. cymitquimica.comsynzeal.com

The United States Pharmacopeia (USP) lists this compound as "Bendamustine Related Compound D," signifying its official recognition as a standard for compendial testing. cymitquimica.comsynzeal.com Its primary use is in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to confirm the identity, purity, and strength of Bendamustine HCl. google.com During the quality control (QC) process, analytical laboratories use this compound to validate their testing methods, ensuring the methods are specific, accurate, and precise. synzeal.com

The availability of well-characterized reference standards like this compound is essential for routine batch release testing and for stability studies of Bendamustine drug products. semanticscholar.orgglppharmastandards.com Quantification of the API is performed by comparing the analytical response of the product sample against that of the reference standard. google.com This ensures that each batch of the drug meets the required specifications before it is released to the market.

Table 1: Profile of this compound as a Reference Standard

AttributeDescriptionReference
Chemical Name4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride cymitquimica.comopulentpharma.com
SynonymsBendamustine Related Compound D (USP), Bendamustine Impurity 8, Deschloroethyl Bendamustine HCl cymitquimica.com
Molecular FormulaC14H18ClN3O2·HCl cymitquimica.com
Molecular Weight332.23 g/mol cymitquimica.compharmaffiliates.com
Primary ApplicationReference standard for identity, purity, and assay tests of Bendamustine HCl. synzeal.comgoogle.com
Analytical TechniquesUsed primarily in High-Performance Liquid Chromatography (HPLC) and other chromatographic methods. google.com

Role in Impurity Identification and Quantification in Pharmaceutical Formulations and Active Pharmaceutical Ingredients (APIs)

The control of impurities is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of a pharmaceutical product. This compound is recognized as a process-related impurity and a potential degradant of Bendamustine. cymitquimica.comgoogle.com Its presence in the API or the final drug product must be monitored and controlled within acceptable limits defined by regulatory bodies like the International Council for Harmonisation (ICH). semanticscholar.org

Analytical methods are developed and validated specifically to detect and quantify impurities like this compound in both the drug substance and the drug product. iosrjournals.org These stability-indicating methods must be able to separate the impurity peak from the main API peak and from other potential impurities. humanjournals.comoup.com The identification of Deschloroethyl Bendamustine as an impurity is confirmed using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information. oup.com

By quantifying the levels of this and other impurities, manufacturers can ensure the consistency and quality of their production process. iosrjournals.org The impurity profile of a drug is a key component of the regulatory submission file and is closely scrutinized to ensure patient safety.

Table 2: Analytical Methods for Impurity Profiling of Bendamustine

Analytical MethodPurposeKey FindingsReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of Bendamustine and its related impurities, including Deschloroethyl Bendamustine.The method demonstrates specificity, allowing for the accurate measurement of the analyte in the presence of impurities and degradation products. humanjournals.comoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and structural elucidation of unknown impurities and degradation products formed during stress studies.Used to confirm the mass and fragmentation pattern of impurities, aiding in their definitive identification. oup.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural characterization of isolated impurities.Provides unambiguous structural information to confirm the identity of impurities like Deschloroethyl Bendamustine. oup.com

Contribution to Understanding Degradation Pathways and Shelf-Life Characteristics of Bendamustine

Bendamustine is a nitrogen mustard derivative, a class of compounds known for its reactivity and instability in aqueous solutions. googleapis.com The molecule is susceptible to hydrolysis, which is a primary degradation pathway. google.com Understanding these degradation pathways is essential for developing stable formulations and determining appropriate storage conditions and shelf-life.

Forced degradation, or stress testing, is a critical component of this process. nih.gov In these studies, the drug substance is subjected to severe conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation. humanjournals.comoup.com The resulting degradation products are then identified and characterized. The identification of this compound under such stress conditions provides direct insight into the chemical lability of the Bendamustine molecule. humanjournals.comresearchgate.net

Specifically, the formation of Deschloroethyl Bendamustine indicates the hydrolysis of one of the chloroethyl side chains of the nitrogen mustard group. By monitoring the rate of formation of this and other degradants under various conditions, scientists can establish the degradation kinetics of Bendamustine. researchgate.net This information is vital for developing a stability-indicating analytical method, which is a regulatory requirement for all drug products. humanjournals.comijpsr.com Such a method can reliably separate and quantify the degradation products, allowing for the accurate assessment of the drug's stability over its entire shelf-life.

Table 3: Summary of Forced Degradation Studies on Bendamustine HCl

Stress ConditionParametersOutcomeReference
Acid Hydrolysis0.1N HCl at 60°C for 30 minutesSignificant degradation observed. humanjournals.com
Alkali Hydrolysis0.1N NaOH at 60°C for 30 minutesDrug found to be sensitive to alkali conditions. humanjournals.com
Oxidative Degradation1% v/v H2O2 at 60°C for 30 minutesSignificant degradation observed under peroxide stress. humanjournals.com
Thermal DegradationDry heat at 80°C for 4 hoursDrug found to be sensitive to thermal stress. humanjournals.com
Neutral HydrolysisWater at 60°C for 30 minutesDrug found to be sensitive to neutral conditions. humanjournals.com

Q & A

Q. What is the mechanism of action of bendamustine hydrochloride, and how does it differ from other alkylating agents?

Bendamustine hydrochloride acts as a bifunctional alkylating agent, inducing DNA single- and double-strand crosslinks via its nitrogen mustard groups. Unlike traditional alkylators (e.g., cyclophosphamide), it also exhibits antimetabolite properties by incorporating its benzimidazole ring into DNA, disrupting base pairing and repair mechanisms. This dual mechanism may overcome cross-resistance seen with other alkylators .

Q. What methodologies are commonly used to determine the maximum tolerated dose (MTD) and recommended dose (RD) in phase 1 trials for bendamustine hydrochloride?

The standard 3+3 dose-escalation design is employed, where cohorts of 3 patients receive escalating doses until dose-limiting toxicities (DLTs) are observed. DLTs are defined as grade ≥3 hematologic toxicity (e.g., neutropenia, thrombocytopenia) or non-hematologic toxicity (e.g., gastrointestinal) during the first treatment cycle. The MTD is identified as the highest dose with ≤1/3 patients experiencing DLTs. For bendamustine, the RD for oral administration was established at 75 mg/m²/day for 7 days every 3 weeks, balancing efficacy and hematologic recovery .

Q. How is the pharmacokinetic (PK) profile of bendamustine hydrochloride characterized in preclinical and clinical studies?

PK parameters (e.g., AUC, Cmax, t½) are assessed using non-compartmental analysis of plasma concentration-time curves. Oral bendamustine shows dose-proportional exposure with a mean t½ of ~0.71 hours and bioavailability comparable to IV administration. Notably, interpatient variability in AUC is high (coefficient of variation >50%), necessitating individualized dosing considerations .

Advanced Research Questions

Q. How do researchers reconcile contradictions between high systemic exposure (AUC) and manageable toxicity in oral bendamustine hydrochloride formulations?

Despite oral bendamustine achieving AUC values twice those of IV administration (42,288 vs. 20,424 ng·h/mL), dose-limiting toxicities (e.g., myelosuppression) remain similar. This may reflect nonlinear pharmacodynamics (PD) or differential tissue distribution. Researchers should integrate PK/PD modeling to identify exposure thresholds for efficacy versus toxicity and validate these in patient-derived xenograft models .

Q. What experimental strategies are recommended to optimize bendamustine hydrochloride dosing schedules for solid tumors?

Preclinical studies suggest prolonged exposure enhances cytotoxicity. In clinical trials, split-dose regimens (e.g., 37.5 mg/m²/day ×14 days) were explored but abandoned due to delayed hematologic recovery. Current recommendations favor 75 mg/m²/day ×7 days every 3 weeks, prioritizing sustained drug exposure while allowing adequate recovery intervals .

Q. How can researchers address variability in bendamustine hydrochloride clearance (CL/F) across patient populations?

While CL/F is independent of age, sex, or hepatic function, body surface area (BSA)-based dosing did not reduce variability (R² <0.6 for BSA vs. AUC). Alternative approaches include therapeutic drug monitoring (TDM) guided by trough plasma concentrations or pharmacogenomic analysis of CYP1A2 polymorphisms, which marginally influence metabolite formation .

Q. What statistical methods are employed to analyze progression-free survival (PFS) and tumor response in bendamustine hydrochloride trials?

PFS is estimated using Kaplan-Meier analysis, with log-rank tests comparing subgroups. Tumor response is assessed via RECIST 1.1 criteria (e.g., partial response [PR], stable disease [SD]). For bendamustine, a phase 1 trial reported PR in 2/6 patients with prostate small cell carcinoma and thymic carcinoma, highlighting its activity in neuroendocrine tumors .

Methodological Considerations

Q. What criteria define dose-limiting toxicities (DLTs) in bendamustine hydrochloride trials?

DLTs include:

  • Grade 4 neutropenia >7 days
  • Grade 3/4 thrombocytopenia with bleeding
  • Grade ≥3 non-hematologic toxicity (excluding alopecia, nausea/vomiting responsive to therapy) Trials must specify DLT assessment windows (e.g., 21-day cycles) and adjudicate causality via blinded safety review committees .

Q. How should researchers design studies to evaluate bendamustine hydrochloride combinations with immunotherapies?

Preclinical data suggest bendamustine enhances tumor immunogenicity by promoting antigen release. Clinical trials should utilize sequential dosing (e.g., bendamustine followed by PD-1 inhibitors) to avoid overlapping myelotoxicity. Immune monitoring (e.g., T-cell clonality, cytokine profiling) is critical to assess synergy .

Q. What biomarkers are under investigation to predict bendamustine hydrochloride responsiveness?

Candidate biomarkers include:

  • DNA damage response markers (e.g., γH2AX foci)
  • Apoptosis regulators (e.g., BCL-2 family proteins)
  • Tumor mutational burden in mismatch repair-deficient cancers
    Validation requires longitudinal sampling in clinical cohorts and correlation with PK/PD endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.